U4NC997Egg
Description
Key characteristics inferred from analogous structures include:
- Molecular formula: Likely C₆H₃Cl₂N₃ (based on structural parallels to CAS 918538-05-3) .
- Bioactivity: Potential enzyme inhibition (e.g., CYP450 isoforms) due to halogenated aromatic motifs .
- Synthetic pathway: Likely involves nucleophilic substitution or cyclization reactions using precursors such as 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine .
Properties
CAS No. |
329744-21-0 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-13-6-9-15(10-7-13)17-18(19(25-5)20(24)22(3)4)23-12-14(2)8-11-16(23)21-17/h6-12,19H,1-5H3 |
InChI Key |
RVURPPKCRUJEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(C(=O)N(C)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of U4NC997Egg involves several steps, starting with the preparation of the imidazo-pyridine core. The synthetic route typically includes:
Formation of the imidazo-pyridine ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxy group: This step involves the methylation of the nitrogen atom in the imidazo-pyridine ring.
Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of high-pressure reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
U4NC997Egg undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
U4NC997Egg has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of U4NC997Egg involves its interaction with specific molecular targets within biological systems. This compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings:
Structural Diversity : this compound’s dichlorinated pyrrolo-triazine core distinguishes it from pyrazolo-pyridine analogues, which exhibit higher solubility but lower enzymatic selectivity .
Bioactivity Trends: Chlorine atoms enhance target binding affinity but reduce solubility. For example, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine shows stronger CYP2D6 inhibition (IC₅₀ = 0.8 μM) compared to non-halogenated variants (IC₅₀ > 10 μM) .
Synthetic Challenges : Triazine-containing compounds like this compound require multi-step synthesis with hazardous reagents (e.g., N,N-dimethylformamide), increasing production costs and safety risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
